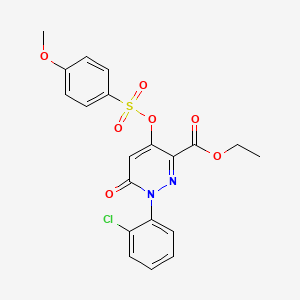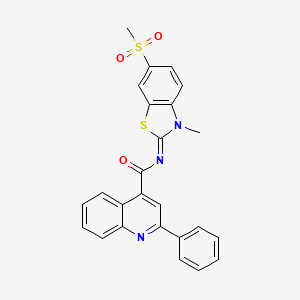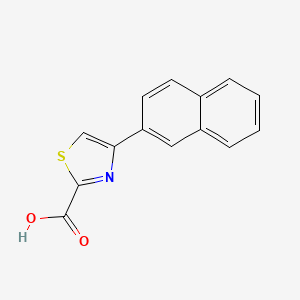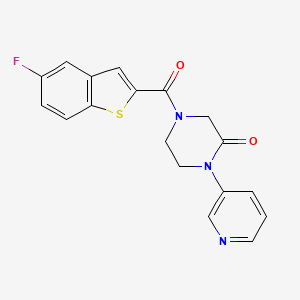![molecular formula C18H14ClF3N2O2S2 B2393977 2-cloro-N-({4-metil-2-[4-(trifluorometil)fenil]-1,3-tiazol-5-il}metil)bencenosulfonamida CAS No. 866018-72-6](/img/structure/B2393977.png)
2-cloro-N-({4-metil-2-[4-(trifluorometil)fenil]-1,3-tiazol-5-il}metil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O2S2 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Este compuesto se puede utilizar en el acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a los grupos funcionales, con un reactivo organoboro relativamente estable, fácilmente preparado y generalmente benigno para el medio ambiente .
Reacciones en la posición bencílica
El compuesto puede sufrir reacciones en la posición bencílica. Estas reacciones incluyen la bromación de radicales libres, la sustitución nucleofílica y la oxidación .
Análisis ambiental
El compuesto se ha utilizado para desarrollar métodos analíticos para la determinación simultánea de contaminantes de benzotriazol, benzotiazol y bencenosulfonamida en aguas ambientales .
Inhibición de la anhidrasa carbónica B humana
La bencenosulfonamida, una parte del compuesto, es un inhibidor de la anhidrasa carbónica B humana. Esta enzima juega un papel crucial en los procesos fisiológicos como el pH y la regulación del CO2 .
Actividades antibacterianas
El compuesto ha mostrado potencial en el desarrollo de nuevos agentes antibacterianos. Se ha encontrado que la interferencia con el crecimiento y/o la patogenicidad de muchos microorganismos se ve afectada por la inhibición de las anhidrasas carbónicas (AC) .
Control del proceso metabólico
El compuesto puede afectar el control del proceso metabólico en las bacterias. Las enzimas anhidrasas carbónicas (AC), que el compuesto puede inhibir, están involucradas en el control del proceso metabólico .
Mecanismo De Acción
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors .
Mode of Action
The compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ ability to manage pH through the conversion of carbon dioxide to bicarbonate and protons. This disruption can lead to a decrease in tumor growth and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is significantly affected by pH. By inhibiting CA IX, the compound disrupts this metabolic shift, which can lead to a decrease in tumor growth .
Result of Action
The compound’s action results in a significant decrease in tumor growth and proliferation . Some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
Propiedades
IUPAC Name |
2-chloro-N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S2/c1-11-15(10-23-28(25,26)16-5-3-2-4-14(16)19)27-17(24-11)12-6-8-13(9-7-12)18(20,21)22/h2-9,23H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCGAPBPGLTNOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)





